5-HydroxyMethyl-2',3'-O-isopropylidene-2-thiouridine
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Overview
Description
5-HydroxyMethyl-2’,3’-O-isopropylidene-2-thiouridine is a purine nucleoside analog. Purine nucleoside analogs are known for their broad antitumor activity, particularly targeting indolent lymphoid malignancies. The anticancer mechanisms of these compounds often rely on the inhibition of DNA synthesis and the induction of apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-HydroxyMethyl-2’,3’-O-isopropylidene-2-thiouridine involves several steps, typically starting with the protection of the hydroxyl groups of the nucleosideThe reaction conditions often require the use of specific reagents and catalysts to ensure the correct formation of the desired product .
Industrial Production Methods
Industrial production methods for 5-HydroxyMethyl-2’,3’-O-isopropylidene-2-thiouridine are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar steps to those used in laboratory synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-HydroxyMethyl-2’,3’-O-isopropylidene-2-thiouridine undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxymethyl group.
Reduction: This reaction can affect the thiouridine moiety.
Substitution: This reaction can occur at various positions on the nucleoside.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can lead to the formation of a carboxylic acid derivative .
Scientific Research Applications
5-HydroxyMethyl-2’,3’-O-isopropylidene-2-thiouridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its effects on DNA synthesis and cell cycle regulation.
Medicine: Investigated for its potential as an anticancer agent, particularly in targeting lymphoid malignancies.
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents.
Mechanism of Action
The mechanism of action of 5-HydroxyMethyl-2’,3’-O-isopropylidene-2-thiouridine involves its incorporation into DNA, where it inhibits DNA synthesis and induces apoptosis. The molecular targets include DNA polymerases and other enzymes involved in DNA replication. The pathways affected by this compound are primarily those related to cell cycle regulation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
5-Fluorouracil: Another nucleoside analog with anticancer properties.
Cytarabine: Used in the treatment of certain leukemias.
Gemcitabine: A nucleoside analog used in chemotherapy.
Uniqueness
5-HydroxyMethyl-2’,3’-O-isopropylidene-2-thiouridine is unique due to its specific structure, which allows it to target indolent lymphoid malignancies effectively. Its mechanism of action, involving the inhibition of DNA synthesis and induction of apoptosis, is also distinct compared to other nucleoside analogs .
Properties
Molecular Formula |
C13H18N2O6S |
---|---|
Molecular Weight |
330.36 g/mol |
IUPAC Name |
1-[(3aS,4R,6R)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-5-(hydroxymethyl)-2-sulfanylidenepyrimidin-4-one |
InChI |
InChI=1S/C13H18N2O6S/c1-13(2)20-8-7(5-17)19-11(9(8)21-13)15-3-6(4-16)10(18)14-12(15)22/h3,7-9,11,16-17H,4-5H2,1-2H3,(H,14,18,22)/t7-,8?,9+,11-/m1/s1 |
InChI Key |
BETDENPMPLSMTA-IPILIZDMSA-N |
Isomeric SMILES |
CC1(O[C@@H]2[C@@H](O[C@@H](C2O1)CO)N3C=C(C(=O)NC3=S)CO)C |
Canonical SMILES |
CC1(OC2C(OC(C2O1)N3C=C(C(=O)NC3=S)CO)CO)C |
Origin of Product |
United States |
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